molecular formula C22H17FN2O4 B2718641 2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-53-6

2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2718641
CAS No.: 922081-53-6
M. Wt: 392.386
InChI Key: MLVANBCUNCYEEV-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core comprising two benzene rings linked via an oxazepine moiety. The structure features a 10-methyl group and an 11-oxo substituent on the oxazepine ring, with a 2-(2-fluorophenoxy)acetamide side chain at position 2 of the tricyclic system.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-25-17-7-3-5-9-20(17)29-18-11-10-14(12-15(18)22(25)27)24-21(26)13-28-19-8-4-2-6-16(19)23/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVANBCUNCYEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps that may include the formation of the oxazepin ring, introduction of the fluorophenoxy group, and acetamide formation. While specific methodologies are not detailed in the available literature, similar compounds often utilize techniques such as:

  • Nucleophilic substitution for introducing the fluorophenoxy group.
  • Cyclization reactions to form the dibenzo[b,f][1,4]oxazepin structure.

These methods are essential for achieving the desired molecular architecture conducive to biological activity.

Antiviral Activity

Recent studies have indicated that compounds structurally related to 2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit significant antiviral properties. For instance, flavonoid derivatives with similar functional groups have shown moderate to excellent anti-Tobacco Mosaic Virus (TMV) activities at concentrations around 500 µg/mL. The antiviral mechanism often involves interaction with viral proteins to inhibit assembly and replication processes .

Antifungal Activity

In vitro studies suggest that related compounds possess antifungal properties against various plant pathogens. The inhibition rates against pathogens like Sclerotinia sclerotiorum were found to exceed 50% at concentrations as low as 50 µg/mL. This suggests a promising profile for agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of substituents on the oxazepin ring and their positions can significantly alter potency. For example:

  • Substituents such as methyl or halogens at specific positions on the benzene ring have been correlated with enhanced antiviral activity.
  • Compounds with phenethyl groups at the N-position of the oxazine ring typically exhibit superior anti-TMV activity compared to those without such groups .

Case Study 1: Antiviral Screening

A study evaluated a series of oxazinyl flavonoids for their antiviral potential against TMV. Compounds were tested at varying concentrations, revealing that those with specific substitutions showed better efficacy than ribavirin, a known antiviral agent. Notably, compounds with higher steric hindrance demonstrated enhanced activity due to improved binding interactions with viral components .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, several synthesized derivatives were tested against common agricultural pathogens. Results indicated that most compounds exhibited significant fungicidal activity, particularly those with fluorinated aromatic groups. The inhibition rates were systematically recorded and compared against established antifungal agents .

Table 1: Antiviral Activity Against TMV

CompoundConcentration (µg/mL)Inactivation Activity (%)Curative Activity (%)Protection Activity (%)
6n500636162
Ribavirin500393839
Control-605557

Table 2: Antifungal Activity Against Sclerotinia sclerotiorum

CompoundConcentration (µg/mL)Inhibition Rate (%)
6a5080
6h5091
Control-<50

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
2-(2-Fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (Target) Dibenzo[b,f][1,4]oxazepine 10-methyl, 11-oxo, 2-(2-fluorophenoxy)acetamide C23H18FN2O4 (inferred) 405.4 (calculated) Fluorine enhances lipophilicity; acetamide may improve solubility .
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () Dibenzo[b,f][1,4]oxazepine 10-methyl, 11-oxo, 2-(trifluoromethyl)benzamide C23H16F3N2O3 425.4 Trifluoromethyl group increases metabolic stability and receptor affinity .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () Dibenzo[b,f][1,4]thiazepine 10-ethyl, 11-oxo, 5-oxide, 2-(4-methoxyphenyl)acetamide C25H23N2O5S 475.5 Thiazepine core (sulfur atom) may alter electronic properties vs. oxazepine .
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () Dibenzo[b,f][1,4]oxazepine 10-butyl, 3-nitro, 11-oxo, acetamide at position 1 C27H26N3O6 512.5 Nitro group may reduce bioavailability due to polarity; butyl enhances lipophilicity .
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () Dibenzo[b,f][1,4]oxazepine 10-acetyl, sulfonamide substituent C22H20N2O4S 408.5 Sulfonamide group increases acidity and potential protein-binding interactions .

Key Findings

Thiazepines may exhibit stronger π-π stacking but lower metabolic stability due to sulfur oxidation . Oxazepine derivatives generally show improved CNS penetration compared to bulkier sulfonamide analogs () .

Substituent Influence: Fluorine vs. Alkyl Chains: The 10-methyl group in the target compound reduces steric hindrance compared to the 10-butyl substituent in , which may improve binding pocket accommodation in receptors .

Pharmacological Implications: Acetamide side chains (target, ) are associated with moderate solubility and hydrogen-bonding capacity, favoring oral bioavailability.

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